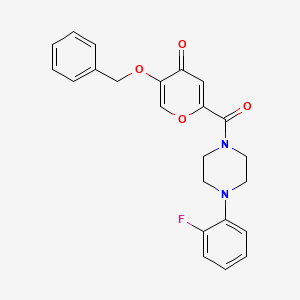

acetic acid CAS No. 1290785-54-4](/img/structure/B2718207.png)

[(Cyclopropylcarbamoyl)amino](phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylacetic acid, a compound that shares some structural similarities with your compound, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a strong honey-like odor . Another related compound is 4-Aminophenylacetic acid, which has a linear formula of H2NC6H4CH2CO2H .

Synthesis Analysis

The synthesis of related compounds often involves various techniques. For example, phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . Amino acids, which also contain carboxylic acid groups, can be synthesized through several methods, including the Strecker synthesis and the Gabriel synthesis .Chemical Reactions Analysis

Aryl halides can undergo nucleophilic aromatic substitution reactions when activated by electron-attracting substituents . This might be relevant if a halide is present in your compound.Physical And Chemical Properties Analysis

Amino acids, which share some features with your compound, are known for their zwitterionic property, meaning they can have both positive and negative charges. They are soluble in water, have high melting points, and can form peptide bonds .Scientific Research Applications

Chemical Synthesis

(Cyclopropylcarbamoyl)aminoacetic acid is a chemical compound with the molecular weight of 158.16 . It’s used in chemical synthesis as a building block due to its unique structure .

Palladium-Catalyzed C–H Functionalization

This compound could potentially be used in palladium-catalyzed C–H functionalization of free carboxylic acids . This process has drawn significant attention over the last few years due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals .

Knoevenagel Condensation

The compound could also be used in the Knoevenagel condensation, a reaction used in organic chemistry for the synthesis of carbon-carbon bonds .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (Cyclopropylcarbamoyl)aminoacetic acid may also interact with various biological targets.

Mode of Action

Related compounds, such as indole derivatives, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (Cyclopropylcarbamoyl)aminoacetic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological pathways . Therefore, it is plausible that (Cyclopropylcarbamoyl)aminoacetic acid may also impact multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities of related compounds, such as indole derivatives , it is plausible that (Cyclopropylcarbamoyl)aminoacetic acid may have a range of molecular and cellular effects.

Safety and Hazards

Future Directions

properties

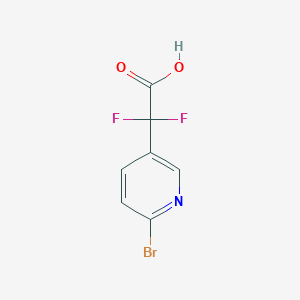

IUPAC Name |

2-(cyclopropylcarbamoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)10(8-4-2-1-3-5-8)14-12(17)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,15,16)(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVJRYBZXIWNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)

![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)

![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)

![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)